Cas no 1249934-68-6 (1-2-bromo-1-(2-ethoxyethoxy)ethyl-4-chlorobenzene)

1-2-Bromo-1-(2-ethoxyethoxy)ethyl-4-chlorobenzene is a halogenated aromatic compound featuring both bromo and chloro substituents, along with an ethoxyethoxyethyl side chain. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and functional group transformations. The presence of the bromine atom enhances its utility in nucleophilic substitution and metal-catalyzed coupling processes, while the ethoxyethoxyethyl group improves solubility in polar organic solvents. The chloro substituent further diversifies its potential derivatization pathways. This compound is suited for applications in pharmaceuticals, agrochemicals, and advanced material synthesis, where precise functionalization of aromatic systems is required. Its balanced reactivity and stability make it a practical choice for complex synthetic routes.
1-2-bromo-1-(2-ethoxyethoxy)ethyl-4-chlorobenzene structure
1249934-68-6 structure
商品名:1-2-bromo-1-(2-ethoxyethoxy)ethyl-4-chlorobenzene
CAS番号:1249934-68-6
MF:C12H16BrClO2
メガワット:307.611242294312
CID:6121683
PubChem ID:62114045

1-2-bromo-1-(2-ethoxyethoxy)ethyl-4-chlorobenzene 化学的及び物理的性質

名前と識別子

    • 1-2-bromo-1-(2-ethoxyethoxy)ethyl-4-chlorobenzene
    • Benzene, 1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-4-chloro-
    • 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene
    • CS-0299872
    • AKOS011393991
    • 1249934-68-6
    • 1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-4-chlorobenzene
    • EN300-1133218
    • インチ: 1S/C12H16BrClO2/c1-2-15-7-8-16-12(9-13)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3
    • InChIKey: KJBRAEQHZNNMGA-UHFFFAOYSA-N
    • ほほえんだ: C1(C(OCCOCC)CBr)=CC=C(Cl)C=C1

計算された属性

  • せいみつぶんしりょう: 306.00222g/mol
  • どういたいしつりょう: 306.00222g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

  • 密度みつど: 1.355±0.06 g/cm3(Predicted)
  • ふってん: 341.6±32.0 °C(Predicted)

1-2-bromo-1-(2-ethoxyethoxy)ethyl-4-chlorobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1133218-0.1g
1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-4-chlorobenzene
1249934-68-6 95%
0.1g
$490.0 2023-10-26
Enamine
EN300-1133218-1.0g
1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-4-chlorobenzene
1249934-68-6
1g
$728.0 2023-05-25
Enamine
EN300-1133218-0.05g
1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-4-chlorobenzene
1249934-68-6 95%
0.05g
$468.0 2023-10-26
Enamine
EN300-1133218-10.0g
1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-4-chlorobenzene
1249934-68-6
10g
$3131.0 2023-05-25
Enamine
EN300-1133218-5.0g
1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-4-chlorobenzene
1249934-68-6
5g
$2110.0 2023-05-25
Enamine
EN300-1133218-5g
1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-4-chlorobenzene
1249934-68-6 95%
5g
$1614.0 2023-10-26
Enamine
EN300-1133218-10g
1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-4-chlorobenzene
1249934-68-6 95%
10g
$2393.0 2023-10-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370542-50mg
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene
1249934-68-6 98%
50mg
¥13219.00 2024-08-09
Enamine
EN300-1133218-0.5g
1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-4-chlorobenzene
1249934-68-6 95%
0.5g
$535.0 2023-10-26
Enamine
EN300-1133218-0.25g
1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-4-chlorobenzene
1249934-68-6 95%
0.25g
$513.0 2023-10-26

1-2-bromo-1-(2-ethoxyethoxy)ethyl-4-chlorobenzene 関連文献

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1-2-bromo-1-(2-ethoxyethoxy)ethyl-4-chlorobenzeneに関する追加情報

1-2-Bromo-1-(2-Ethoxyethoxy)ethyl-4-Chlorobenzene: A Comprehensive Overview

1-2-Bromo-1-(2-Ethoxyethoxy)ethyl-4-Chlorobenzene is a complex organic compound with the CAS number 1249934-68-6. This compound is characterized by its unique structure, which includes a bromine atom at the 1 and 2 positions of the benzene ring, a 4-chloro substituent, and a 1-(2-ethoxyethoxy)ethyl group attached to the benzene ring. The compound's structure makes it highly versatile for various applications in the fields of organic chemistry, pharmaceuticals, and materials science.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 1-2-bromo-1-(2-ethoxyethoxy)ethyl-4-chlorobenzene. Researchers have employed innovative methodologies, such as Suzuki-Miyaura coupling reactions and palladium-catalyzed cross-couplings, to achieve high yields and purity levels. These techniques not only enhance the compound's scalability but also pave the way for its integration into advanced chemical systems.

The bromine substituents in this compound play a critical role in its reactivity and functionality. Bromine atoms are known for their ability to participate in nucleophilic aromatic substitution reactions, making this compound an ideal candidate for designing novel heterocyclic structures. Additionally, the presence of the chlorine atom at the 4-position introduces electronic effects that can modulate the compound's reactivity and stability.

The 2-ethoxyethoxyethyl group attached to the benzene ring adds another layer of complexity to this compound. This group is a polyether moiety, which is known for its ability to form hydrogen bonds and enhance solubility in polar solvents. Such properties make 1-2-bromo-1-(2-ethoxyethoxy)ethyl-4-chlorobenzene suitable for applications in drug delivery systems, where solubility and bioavailability are paramount.

In terms of pharmacological applications, recent studies have explored the potential of 1-2-bromo-1-(2-ethoxyethoxy)ethyl-4-chlorobenzene as a precursor for bioactive molecules. Its ability to undergo various transformations, such as oxidation, reduction, and cyclization reactions, makes it a valuable building block in medicinal chemistry. For instance, researchers have utilized this compound to synthesize analogs with potential anti-inflammatory and anticancer properties.

The synthesis of 1-2-bromo-1-(2-ethoxyethoxy)ethyl-4-chlorobenzene involves a multi-step process that combines aromatic substitution reactions with etherification techniques. The use of high-performance liquid chromatography (HPLC) and mass spectrometry has enabled precise characterization of the compound, ensuring its purity and structural integrity.

From an environmental perspective, understanding the degradation pathways of 1-2-bromo compounds is crucial for assessing their ecological impact. Recent studies have demonstrated that such compounds can undergo biodegradation under specific microbial conditions, reducing their persistence in natural environments. This knowledge is essential for developing sustainable chemical processes that minimize environmental footprint.

In conclusion, 1-2-bromo-1-(2-Ethoxyethoxy)ethyl-4-Chlorobenzene (CAS No: 1249934686) is a multifaceted compound with significant potential in various scientific domains. Its unique structure, reactivity, and functional groups make it an invaluable tool for researchers aiming to develop novel chemical entities with diverse applications.

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